molecular formula C6H9ClF3NO2S B13299604 (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Cat. No.: B13299604
M. Wt: 251.66 g/mol
InChI Key: ZUCVSILJXILSOY-YFKPBYRVSA-N
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Description

(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride (CAS 1932162-57-6) is a chiral sulfonyl chloride reagent of high value in medicinal chemistry and drug discovery research. Its key structural features—a stereochemically defined 3-(trifluoromethyl)piperidine ring and a reactive sulfonyl chloride group—make it a versatile intermediate for constructing novel molecules. The compound's primary research application is as a key synthetic intermediate in the preparation of sulfonamide derivatives. The highly reactive sulfonyl chloride group readily undergoes condensation with a wide range of primary and secondary amines, as well as other nucleophiles, to generate sulfonamides and sulfonate esters. These functional groups are prevalent in bioactive compounds and are used to modulate properties like potency and selectivity . The incorporation of the trifluoromethyl (CF₃) group on the piperidine ring is a strategic advantage. The CF₃ group is a well-established bioisostere used to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by influencing its lipophilicity and electronic characteristics . The chiral (S)-configuration at the 3-position allows researchers to explore stereospecific interactions with biological targets, which is crucial for developing optimized lead compounds. This reagent is particularly useful in the synthesis of sophisticated targets such as protease inhibitors, receptor modulators, and other pharmacologically active molecules where a chiral, fluorinated piperidine scaffold is desired. It serves as a critical building block for creating compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9ClF3NO2S

Molecular Weight

251.66 g/mol

IUPAC Name

(3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride

InChI

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m0/s1

InChI Key

ZUCVSILJXILSOY-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Introduction of the Trifluoromethyl Group

Several approaches exist to incorporate the trifluoromethyl group at the 3-position of the piperidine ring with the desired (S)-stereochemistry:

  • From Piperidine Derivatives via Trifluoromethylating Agents :
    The common strategy involves starting from piperidine or its derivatives and treating them with trifluoromethylating reagents such as trifluoromethyl iodide (CF3I) or bromide (CF3Br) in the presence of bases or Lewis acids. For example, reaction of δ-lactams with CF3Br and trichloroborane can generate enamine intermediates that upon reduction yield α-trifluoromethylpiperidines.
  • From Imines or Enamines :
    Imines derived from δ-lactams can be activated under acidic conditions and treated with the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) to afford α,α-disubstituted trifluoromethyl piperidines with good yields and stereocontrol.
  • From Pipecolic Acid or Related Cyclic Substrates :
    Pipecolic acid and related lactams can be functionalized through multi-step sequences involving nucleophilic trifluoromethylation, reduction, and cyclization to yield the desired trifluoromethylpiperidine derivatives.

Installation of the Sulfonyl Chloride Group

Once the trifluoromethylated piperidine core is obtained, the sulfonyl chloride group is introduced typically via:

  • Reaction with Sulfonyl Chlorides :
    The nitrogen atom of the piperidine ring is sulfonylated using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions to form the piperidine-1-sulfonyl chloride. This step requires careful temperature and solvent control to avoid decomposition or side reactions.
  • Direct Sulfonylation of Piperidine Derivatives :
    In some industrial or scaled-up syntheses, direct sulfonylation of trifluoromethylated piperidine intermediates is performed, optimizing conditions to maximize yield and purity of the sulfonyl chloride product.

Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 δ-Lactam or Piperidine derivative CF3Br, BCl3, base, solvent (e.g., HEPT) Enamine intermediate ~30 Formation of trifluoromethylated enamine via iminium intermediate
2 Enamine intermediate Reduction (e.g., NaBH(OAc)3 in MeOH) (3S)-3-(Trifluoromethyl)piperidine ~70 Stereoselective reduction to piperidine
3 (3S)-3-(Trifluoromethyl)piperidine Sulfonyl chloride reagent (e.g., chlorosulfonic acid) (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride Variable (optimized) Sulfonylation at nitrogen to form sulfonyl chloride

Key Research Findings and Considerations

  • The use of trifluoromethyl bromide or iodide as trifluoromethylating agents is effective but requires handling of gaseous and potentially hazardous reagents.
  • Alternative trifluoromethylation methods using TMSCF3 under acidic activation provide milder and more controllable conditions with good stereoselectivity.
  • Sulfonyl chloride introduction must be carefully controlled to prevent hydrolysis or side reactions due to the reactive nature of the sulfonyl chloride group.
  • The stereochemistry at the 3-position is crucial for biological activity and is maintained through careful choice of intermediates and reduction conditions.
  • Industrial scale-up involves optimization of reaction parameters to improve yields, purity, and safety, often adapting the laboratory routes with continuous flow or alternative sulfonylation methods.

Summary Table of Preparation Methods

Preparation Aspect Methodology Advantages Challenges
Trifluoromethylation CF3Br/CF3I with lactams or enamines; TMSCF3 with imines High regio- and stereoselectivity; well-studied Handling of toxic gases; need for acidic activation
Sulfonylation Reaction with chlorosulfonic acid or sulfonyl chlorides Direct formation of sulfonyl chloride; scalable Sensitive to moisture; requires controlled conditions
Reduction steps NaBH(OAc)3 or other mild reducing agents Preserves stereochemistry Requires optimization to avoid over-reduction

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound featuring a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride functional group. It is used as a building block in organic synthesis, particularly in creating trifluoromethylated compounds and sulfonyl derivatives. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Scientific Research Applications

  • Chemistry this compound is used as a building block in organic synthesis, particularly in the synthesis of trifluoromethylated compounds and sulfonyl derivatives.
  • Biology and Medicine In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and is explored for its potential as a pharmacophore in drug design and development.
  • Industry This compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and stability.

Detailed look at applications

The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives. The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Mechanism of Action The mechanism of action of this compound involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives.

Reactivity The trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic applications to introduce trifluoromethyl and sulfonyl groups into target molecules.

This compound is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. The trifluoromethyl group and sulfonyl chloride moiety contribute to its reactivity and interaction with biological targets.

Antibacterial Activity Derivatives of this compound were evaluated against bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. Compound 8 showed the highest antibacterial activity, indicating the potential of sulfonyl derivatives in developing new antibacterial agents.

Table of Antibacterial Activity

CompoundMIC (µg/mL)Bacterial Strain
74.88B. mycoides
84.88E. coli
94.88C. albicans

Case Studies

Modifications of the compound led to improved interactions with target proteins, demonstrating the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic applications to introduce trifluoromethyl and sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Molecular Formula : CClF₃O₂S
  • Molecular Weight : 168.52 g/mol
  • Physical Properties :
    • Boiling Point: 29–32°C
    • Density: 1.583 g/mL
    • Refractive Index: 1.334 (n 20/D)
  • Reactivity : CF₃SO₂Cl is a highly reactive triflating agent due to the strong electron-withdrawing effect of the -CF₃ group. It is widely used to introduce trifluoromethanesulfonyl (triflyl) groups.
  • Key Differences: The absence of a piperidine ring in CF₃SO₂Cl results in lower steric hindrance and higher volatility compared to the target compound.

Tosyl Chloride (p-Toluenesulfonyl Chloride)

  • Molecular Formula : C₇H₇ClO₂S
  • Molecular Weight : 190.65 g/mol
  • Physical Properties :
    • Boiling Point: 145°C
    • Density: 1.32 g/mL
  • Reactivity : Moderately reactive sulfonyl chloride used for protecting amines and alcohols. The electron-donating methyl group reduces electrophilicity compared to -CF₃-substituted analogs.
  • Key Differences :
    • The -CF₃ group in the target compound increases electrophilicity at the sulfur center, accelerating nucleophilic substitution reactions.
    • Piperidine’s nitrogen provides a basic site, enabling dual functionality (e.g., acid-base interactions in drug-receptor binding).

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Differences :
    • This compound lacks the sulfonyl chloride group, instead featuring a carboxylic acid and Boc-protected amine.
    • The phenyl substituent enhances lipophilicity, whereas the -CF₃ group in the target compound improves metabolic resistance.

Research Findings and Gaps

  • Synthesis: Current methods for piperidine sulfonyl chlorides (e.g., cyclization of amino alcohols followed by sulfonation) are less documented than those for simpler sulfonyl chlorides like CF₃SO₂Cl .
  • Biological Activity : Fluorinated piperidines are under investigation for CNS drug development, but structure-activity relationships (SAR) for sulfonyl chloride derivatives remain unexplored .

Biological Activity

(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and sulfonyl chloride moiety contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer properties, and the mechanisms underlying these effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride functional group. This configuration enhances its electrophilic nature, making it a suitable candidate for various biological applications.

Antibacterial Activity

Recent studies have demonstrated that compounds containing sulfonyl groups exhibit notable antibacterial properties. For instance, derivatives of this compound were evaluated against various bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentrations (MICs) for selected derivatives were reported as follows:

CompoundMIC (µg/mL)Bacterial Strain
74.88B. mycoides
84.88E. coli
94.88C. albicans

Compound 8 showed the highest antibacterial activity, indicating the potential of sulfonyl derivatives in developing new antibacterial agents .

Anticancer Activity

The anticancer efficacy of this compound derivatives was evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), PC3 (prostate), and HOS (osteosarcoma). The results indicated that certain compounds exhibited IC50 values superior to those of Doxorubicin, a commonly used chemotherapeutic agent:

CompoundIC50 (µM)Cancer Cell Line
744.4PACA2
822.4PACA2
917.8HCT116
912.4HePG2
917.6HOS

These findings suggest that the incorporation of trifluoromethyl and sulfonyl groups can enhance the anticancer activity of piperidine derivatives .

The mechanisms underlying the biological activities of these compounds were further investigated through molecular docking studies against key proteins involved in bacterial resistance and cancer progression:

  • Antibacterial Mechanism : Molecular docking revealed promising inhibition of Escherichia coli enoyl reductase, suggesting that these compounds may disrupt essential bacterial fatty acid biosynthesis pathways.
  • Anticancer Mechanism : The down-regulation of genes such as PALB2, BRCA1, and BRCA2 was observed in treated cancer cells, indicating that these compounds may interfere with DNA repair mechanisms critical for cancer cell survival .

Case Studies

In a recent study focused on the synthesis and evaluation of various piperidinic derivatives, researchers highlighted the significance of the trifluoromethyl group in enhancing biological activity. For example, compound modifications led to improved interactions with target proteins, demonstrating the importance of structural optimization in drug design .

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